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Get Quote

FGF401 is an investigational, reversible, and covalent inhibitor of Fibroblast Growth Factor

Receptor 4 (FGFR4).[1] Deregulation of the FGF19-FGFR4 signaling pathway has been

identified as an oncogenic driver in certain cancers, particularly hepatocellular carcinoma

(HCC).[1][2][3] FGF401 has demonstrated anti-tumor activity in preclinical models that are

dependent on the FGF19/FGFR4 pathway.[1]

Mechanism of Action
The FGF19-FGFR4 signaling axis plays a crucial role in bile acid homeostasis.[1] In cancer,

aberrant activation of this pathway can drive tumor growth.[1][2][3] FGF401 selectively inhibits

FGFR4, thereby blocking the downstream signaling cascade and inhibiting the proliferation of

cancer cells that are dependent on this pathway.[1]
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Clinical Studies: Phase 1/2 in Solid Tumors
A first-in-human, Phase 1/2 clinical trial (NCT02325739) was conducted to evaluate the safety,

tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy of

FGF401 as a single agent and in combination with the anti-PD-1 antibody spartalizumab in
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patients with HCC or other solid tumors expressing FGFR4 and its co-receptor ß-Klotho (KLB).

[1][2][3]

Study Design: The study consisted of a dose-escalation phase (Phase 1) followed by a dose-

expansion phase (Phase 2). The dose-escalation was guided by a Bayesian model.[1][2][3]

Patient Population: Patients with advanced HCC or other solid tumors with positive FGFR4

and KLB expression were enrolled.[1][2][3]

Treatment Regimen:

Monotherapy: FGF401 was administered orally at doses ranging from 50 to 150 mg once

daily (qd).[1]

Combination Therapy: FGF401 was administered at the recommended Phase 2 dose

(RP2D) in combination with spartalizumab (300 mg) administered intravenously every 3

weeks (Q3W).[2]

Endpoints:

Primary: Determine the maximum tolerated dose (MTD) and/or RP2D of FGF401.[1]

Secondary: Evaluate safety, PK, PD, and preliminary anti-tumor activity based on

Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[1][3]

Exploratory Biomarkers: Temporal profiling of C4, FGF19, total bile acid, and total

cholesterol levels in blood, and CYP7A1 and DUSP6 transcript levels in tumor biopsies.[1]
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Parameter Value Reference

Phase 1 Enrollment 74 patients [1]

FGF401 Monotherapy Doses 50 to 150 mg qd [1]

Recommended Phase 2 Dose

(RP2D)
120 mg qd [1][2]

Phase 2 Enrollment (Group 1 -

Asian HCC)
30 patients [1]

Phase 2 Enrollment (Group 2 -

Non-Asian HCC)
36 patients [1]

Phase 2 Enrollment (Group 3 -

Other Solid Tumors)
20 patients [1]

Combination Therapy

Enrollment
12 patients [1]

Combination Therapy RP2D
FGF401 120 mg qd +

Spartalizumab 300 mg Q3W
[2]

Objective Responses

(Monotherapy)

8 patients (1 Complete

Response, 7 Partial

Responses)

[1][2]

Objective Responses

(Combination Therapy)
2 patients (Partial Responses) [2]

Grade 3 Dose-Limiting

Toxicities (n=6/70)

Increased transaminases

(n=4), Increased blood bilirubin

(n=2)

[1][2]

Most Frequent Adverse Events

(AEs)

Diarrhea (73.8%), Increased

AST (47.5%), Increased ALT

(43.8%)

[1][2]

Pharmacodynamics and Biomarker Analysis
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Effective inhibition of the FGF19-FGFR4 pathway by FGF401 was confirmed by an increase in

the levels of C4 (a marker of bile acid synthesis), total bile acid, and circulating FGF19.[1][2]

APN401: Adoptive Cellular Immunotherapy
APN401 is an autologous peripheral blood mononuclear cell (PBMC) based therapy where the

PBMCs are transfected with a small interfering RNA (siRNA) to knockdown the expression of

Casitas-B-lineage lymphoma protein-b (Cbl-b).[4] Cbl-b is an E3 ubiquitin ligase that acts as an

intracellular checkpoint, limiting lymphocyte activation.[4] By inhibiting Cbl-b, the anti-tumor

activity of T cells and natural killer (NK) cells is enhanced.[4]

Clinical Studies: Phase 1 in Solid Tumors
A Phase I clinical trial was conducted to assess the feasibility, safety, and toxicity of a single

intravenous infusion of APN401 in patients with refractory solid tumors.[4]

Patient Population: Patients with metastatic solid tumors who were no longer responding to

standard therapies.[4]

Treatment Regimen: A single intravenous infusion of APN401 at one of three dose cohorts:

5, 10, or 50 x10^5 transfected PBMCs/kg.[4]

Cell Preparation:

PBMCs were collected from patients via leukapheresis.[4]

The collected PBMCs were transfected with Cbl-b siRNA ex vivo using electroporation.[4]

The transfected cells (APN401) were infused back into the patient over 30 minutes.[4]
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Parameter Value Reference

Total Patients Treated 9 (3 in each dose cohort) [4]

Tumor Types
6 Pancreatic, 2 Colon, 1

Kidney Cancer
[4]

Dose Cohorts
5, 10, and 50 x10^5

transfected PBMCs/kg
[4]

Transfection Efficiency (CD56+

cells)
55% [4]

Transfection Efficiency (CD3+

cells)
46% [4]

Transfection Efficiency (CD19+

cells)
45% [4]

Transfection Efficiency (CD14+

cells)
23% [4]

In Vitro Cytokine Production

(IFN-γ)
4-fold increase [4]

In Vitro Cytokine Production

(IL-2)
2-fold increase [4]

Most Common Adverse Event Grade 2 chills [4]

Grade 3 or 4 Toxicities Not observed [4]

Conclusion of Preliminary Studies
The preliminary data from the Phase I trial suggested that a single intravenous infusion of

APN401 is feasible and safe in patients with refractory solid tumors.[4] The results supported

moving forward to Phase II clinical trials with multiple infusions.[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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